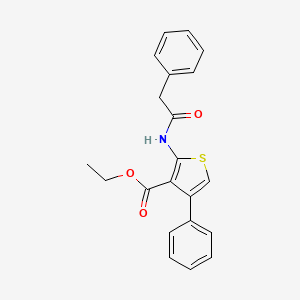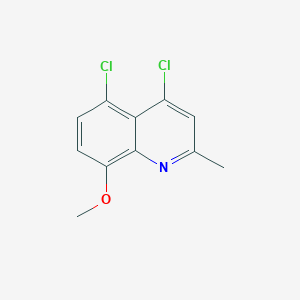
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle est un composé organique complexe qui comporte un groupe quinoléine, un ester benzoïque et un substituant chloro.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation de la 5-chloro-8-méthoxyquinoléine, qui est ensuite mise à réagir avec l'acide 3-aminobenzoïque dans des conditions spécifiques pour former le produit souhaité. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que le palladium sur carbone (Pd/C) pour faciliter la réaction.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs en batch à grande échelle où les réactifs sont combinés dans des conditions contrôlées de température et de pression. L'utilisation de systèmes automatisés assure une qualité et un rendement constants du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium (KMnO₄) pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du dihydrogène (H₂) en présence d'un catalyseur comme Pd/C pour réduire le cycle quinoléine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du substituant chloro, où des nucléophiles comme les amines ou les thiols remplacent l'atome de chlore.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) en milieu acide.
Réduction : Dihydrogène (H₂) avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de quinoléine réduits.
Substitution : Dérivés de quinoléine substitués par des groupes amino ou thiol.
Applications de la recherche scientifique
Le 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'agent antimicrobien en raison de sa structure quinoléine.
Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier dans le traitement des maladies infectieuses.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe quinoléine peut s'intercaler avec l'ADN, perturbant le processus de réplication dans les cellules microbiennes. De plus, le composé peut inhiber certaines enzymes essentielles à la survie des agents pathogènes, ce qui entraîne leur mort.
Applications De Recherche Scientifique
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes critical for the survival of pathogens, leading to their death.
Comparaison Avec Des Composés Similaires
Composés similaires
Chloroquine : Un médicament antipaludique bien connu ayant une structure quinoléine similaire.
N-oxydes de quinoléine : Composés ayant un cycle quinoléine oxydé.
Aminoquinoléines : Dérivés ayant des groupes amino liés au cycle quinoléine.
Singularité
Le 3-((5-chloro-8-méthoxyquinoléin-4-yl)amino)benzoate d'éthyle est unique en raison de sa combinaison d'un ester benzoïque et d'un substituant chloro, ce qui lui confère des propriétés chimiques distinctes et des activités biologiques potentielles non observées dans d'autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C19H17ClN2O3 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
ethyl 3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
Clé InChI |
RGIZGVYUEGDZIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)
![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)



![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)

